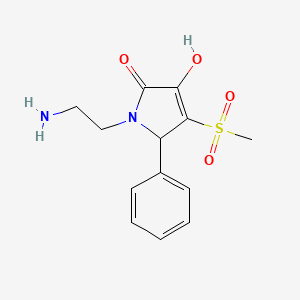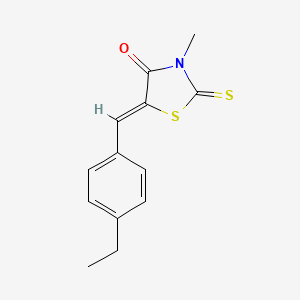![molecular formula C19H19BrN4O4 B11091031 5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11091031.png)
5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine ring, and a carbohydrazide group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the coupling of the pyrrolidine and pyridine intermediates under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation or alkylation reactions using reagents like bromine (Br₂) or alkyl halides.
Common Reagents and Conditions
Common reagents include acids like hydrochloric acid (HCl) for hydrolysis reactions, bases like sodium hydroxide (NaOH) for deprotonation, and organic solvents like dimethyl sulfoxide (DMSO) for solubilizing reactants. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N’-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide
- 5-bromo-N’-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide
- 5-bromo-N’-[2,5-dioxo-1-(4-butoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide
Uniqueness
The uniqueness of 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide lies in its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. The propoxy group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C19H19BrN4O4 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C19H19BrN4O4/c1-2-7-28-15-5-3-14(4-6-15)24-17(25)9-16(19(24)27)22-23-18(26)12-8-13(20)11-21-10-12/h3-6,8,10-11,16,22H,2,7,9H2,1H3,(H,23,26) |
InChI Key |
FBLJYXNRTZYXLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl furan-2-carboxylate](/img/structure/B11090955.png)

![N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide](/img/structure/B11090966.png)
![5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11090973.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11090981.png)

![3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11091017.png)

![11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11091025.png)
![3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11091045.png)
![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11091049.png)

![8-({7,9-Dioxo-6,10-dioxaspiro[4.5]decan-8-YL}methyl)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11091054.png)
![2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate](/img/structure/B11091057.png)
